
3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid is an organic compound characterized by a dithiine ring structure with a phenyl group and a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetic acid with sulfur and a suitable base to form the dithiine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the dithiine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism by which 3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dithiine ring structure allows for interactions with various biomolecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Phenyl-5,6-dihydro-1,4-dioxine-2-carboxylic acid: Similar structure but with oxygen atoms instead of sulfur.
3-Phenyl-5,6-dihydro-1,4-thiazine-2-carboxylic acid: Contains a nitrogen atom in the ring.
3-Phenyl-5,6-dihydro-1,4-oxathiane-2-carboxylic acid: Contains both oxygen and sulfur in the ring.
Uniqueness
3-Phenyl-5,6-dihydro-1,4-dithiine-2-carboxylic acid is unique due to its dithiine ring structure, which imparts distinct chemical properties compared to its oxygen or nitrogen analogs
Propriétés
Formule moléculaire |
C11H10O2S2 |
|---|---|
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
6-phenyl-2,3-dihydro-1,4-dithiine-5-carboxylic acid |
InChI |
InChI=1S/C11H10O2S2/c12-11(13)10-9(14-6-7-15-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13) |
Clé InChI |
WMCHDIZNUBYDSR-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(S1)C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methoxy-2-[(trimethylsilyl)carbonyl]benzene](/img/structure/B14890541.png)


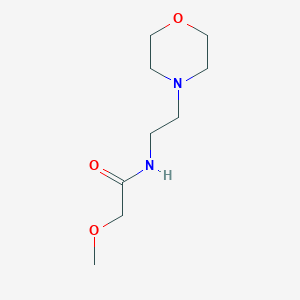

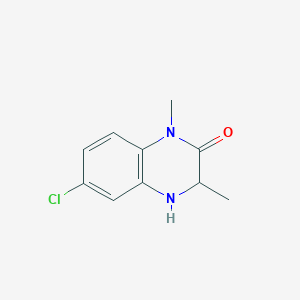
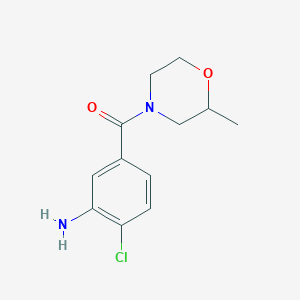
![(5E)-5-[(4-bromophenyl)methylidene]-2-imino-1-methylimidazolidin-4-one](/img/structure/B14890572.png)

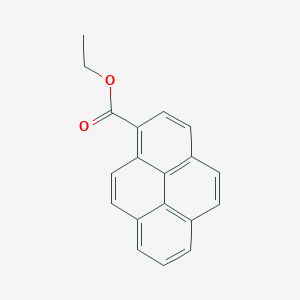

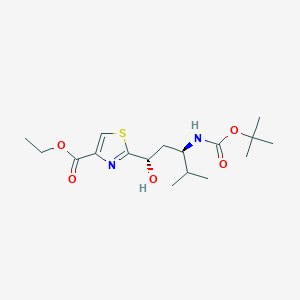
![6-{[3-(Methoxycarbonyl)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890594.png)
![Sodium (2S,5R)-7-oxo-6-(sulfonatooxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14890597.png)
